4-BROMO-N~1~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE
Overview
Description
4-BROMO-N~1~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N~1~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE typically involves multiple steps. One common method includes the reaction of 4-bromo-1-methyl-1H-pyrazole with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. This reaction forms an intermediate, which is then treated with N-methylbenzenesulfonamide under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N~1~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce complex heterocyclic compounds.
Scientific Research Applications
4-BROMO-N~1~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE has several applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: It may have potential therapeutic applications, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-BROMO-N~1~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-bromopyrazole: A simpler pyrazole derivative with similar reactivity.
4-chloro-1-methyl-1H-pyrazole: Another pyrazole derivative with chlorine substitution.
N-methylbenzenesulfonamide: A sulfonamide compound with similar functional groups.
Uniqueness
4-BROMO-N~1~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE is unique due to its combination of bromine, chlorine, and sulfonamide groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
Properties
IUPAC Name |
4-bromo-N-[(4-chloro-2-methylpyrazol-3-yl)methyl]-N-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrClN3O2S/c1-16(8-12-11(14)7-15-17(12)2)20(18,19)10-5-3-9(13)4-6-10/h3-7H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIYDTKQXXDRJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)CN(C)S(=O)(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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